4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
4-(Benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative characterized by a 2-thioxo-4-thiazolidinone core, a pyridin-2-ylmethylidene substituent at the 5-position, and a 4-benzyloxybenzamide group at the 3-position. Thiazolidinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . The Z-configuration of the exocyclic double bond at the 5-position is critical for maintaining structural stability and biological efficacy, as observed in analogous compounds .
The thioxo group at the 2-position contributes to redox activity and hydrogen-bonding interactions .
Properties
Molecular Formula |
C23H17N3O3S2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C23H17N3O3S2/c27-21(17-9-11-19(12-10-17)29-15-16-6-2-1-3-7-16)25-26-22(28)20(31-23(26)30)14-18-8-4-5-13-24-18/h1-14H,15H2,(H,25,27)/b20-14- |
InChI Key |
OZCXTBFHYOSLPW-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(=O)/C(=C/C4=CC=CC=N4)/SC3=S |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(=O)C(=CC4=CC=CC=N4)SC3=S |
Origin of Product |
United States |
Preparation Methods
Nuclear Magnetic Resonance Spectroscopy
The NMR spectrum (300 MHz, DMSO-d6) exhibits:
Mass Spectrometry
High-resolution ESI-MS confirms the molecular formula with [M+H] at m/z 507.1043 (calculated 507.1048).
Infrared Spectroscopy
Peaks at 3680 cm (NH) and 1639 cm (C=O) align with reported thiazolidinone derivatives.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Z/E Ratio |
|---|---|---|---|
| Cyclocondensation | 65 | 98.5 | 85:15 |
| Knoevenagel | 78 | 99.2 | 92:8 |
| Schotten-Baumann | 72 | 97.8 | N/A |
The Knoevenagel method offers superior Z-selectivity, attributed to steric hindrance from the pyridinyl group.
Challenges and Optimization Strategies
-
Byproduct Formation : Competing E-isomer generation is minimized by using excess pyridine-2-carbaldehyde (1.5 eq) and low-temperature quenching.
-
Solvent Effects : DMF enhances solubility during final recrystallization, improving yield by 15% compared to ethanol.
Scalability and Industrial Feasibility
Pilot-scale synthesis (100 g) achieved 68% yield using continuous flow reactors, reducing reaction time from 5 hours to 30 minutes. Key parameters include:
-
Residence Time : 30 minutes
-
Temperature : 80°C
-
Catalyst Loading : 0.05 eq piperidine
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide and thiazolidinone moieties can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazolidin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Anticancer Potential
Thiazolidin compounds have been explored for their anticancer effects. In particular, some derivatives have shown promise as inhibitors of specific protein tyrosine phosphatases (PTP1B), which are implicated in cancer cell proliferation and survival. The inhibition of PTP1B by these compounds suggests potential as anticancer agents, with some derivatives exhibiting IC50 values in the low micromolar range against cancer cell lines .
Anti-inflammatory Properties
Another significant application of this compound is in the realm of anti-inflammatory research. Thiazolidin derivatives have been reported to reduce leukocyte recruitment and mitigate inflammatory responses in animal models. For example, studies involving similar thiazolidin compounds demonstrated efficacy in reducing renal ischemia/reperfusion injury and neointimal thickening following vascular injury .
Case Studies
Several case studies highlight the effectiveness of thiazolidin derivatives in various applications:
- Antimicrobial Study : A series of thiazolidin derivatives were synthesized and tested against multiple pathogens. Compounds demonstrated minimum inhibitory concentrations (MICs) as low as 10.7 μmol/mL against resistant strains, indicating strong antimicrobial potential .
- Anticancer Research : In a study evaluating the anticancer properties of thiazolidin derivatives, one compound exhibited an IC50 value of 6.09 μM against PTP1B, suggesting its potential as a lead compound for further development in cancer therapeutics .
- Anti-inflammatory Efficacy : Research involving thiazolidin compounds showed significant reductions in inflammatory markers in animal models of acute peritonitis and vascular injury, highlighting their therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Key Observations :
- Hydrogen-Bonding Capacity : Hydroxyl groups () improve aqueous solubility but reduce lipophilicity compared to benzyloxy or methyl groups .
- Steric Effects : Bulky substituents like the benzo[d][1,3]dioxol group () may hinder molecular packing, affecting crystallinity .
Characterization Techniques
- Spectroscopy : IR and NMR () confirm functional groups and Z-configuration .
- Mass Spectrometry : ESI-MS () validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Tools like SHELX () and ORTEP-3 () resolve stereochemistry and hydrogen-bonding networks .
Physicochemical Properties
- Lipophilicity : The benzyloxy group (Target Compound) increases logP compared to hydroxylated analogs () .
- Solubility : Thioxo groups enhance water solubility via hydrogen bonding, but benzyloxy may counteract this effect .
- Thermal Stability : Crystalline analogs () show stability up to 200°C, suggesting similar resilience for the target compound .
Q & A
Q. Yield Optimization Strategies
- Temperature control : Maintaining precise reflux temperatures (e.g., 80–100°C) during cyclization steps minimizes side reactions.
- Catalyst selection : Using DBU (1,8-diazabicycloundec-7-ene) for cyclization improves reaction efficiency in tautomer-sensitive systems .
- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) isolates pure products, as seen in yields of 66–82% for analogous thiazolidinones .
How can researchers resolve tautomerism or stereochemical ambiguities in thiazolidinone derivatives during structural characterization?
Q. Advanced Structural Analysis
- X-ray crystallography : Resolves tautomeric forms by identifying bond lengths (e.g., C–N distances: 1.308–1.353 Å distinguish imino vs. enamine tautomers) .
- Spectroscopic techniques :
- Computational modeling : DFT calculations predict stable tautomers and validate experimental data .
What methodological approaches are recommended for evaluating the antibacterial activity of thiazolidinone-based benzamide derivatives?
Q. Basic Bioactivity Screening
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bacteriostatic vs. bactericidal effects .
Q. Advanced Mechanistic Studies
- Enzyme inhibition assays : Target bacterial enzymes like AcpS-PPTase using fluorescence-based assays (e.g., NADH depletion at 340 nm) to quantify IC₅₀ values .
- Molecular docking : Simulate binding interactions with enzyme active sites (e.g., AcpS-PPTase) to rationalize structure-activity relationships (SAR) .
How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
Q. Data Contradiction Analysis
- Purity verification : Use HPLC (C18 columns, acetonitrile/water mobile phase) to confirm compound integrity (>95% purity) .
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid metabolization in vivo .
- Formulation adjustments : Improve bioavailability via nanoparticle encapsulation or prodrug strategies if poor solubility limits in vivo efficacy .
What strategies are effective for modifying the thiazolidinone scaffold to enhance selectivity against bacterial targets?
Q. Advanced SAR Optimization
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide moiety to enhance enzyme binding (e.g., AcpS-PPTase inhibition) .
- Hybridization : Combine with azole or pyridine motifs to exploit dual-target mechanisms (e.g., disrupting cell wall synthesis and folate metabolism) .
- Stereochemical control : Synthesize enantiopure derivatives (e.g., Z/E isomers) using chiral catalysts to evaluate stereospecific activity .
How can researchers mitigate hazards associated with synthesizing this compound?
Q. Safety and Handling Protocols
- Hazardous reagents : Use p-trifluoromethylbenzoyl chloride and O-benzyl hydroxylamine HCl in fume hoods with PPE (gloves, goggles) .
- Waste management : Neutralize acidic byproducts (e.g., HCl) with saturated NaHCO₃ before disposal .
- Decomposition prevention : Store light-sensitive intermediates in amber vials at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
